molecular formula C11H21NO3 B14139917 5-(Dimethoxymethyl)-3-pentyl-4,5-dihydro-1,2-oxazole CAS No. 88911-41-5

5-(Dimethoxymethyl)-3-pentyl-4,5-dihydro-1,2-oxazole

Cat. No.: B14139917
CAS No.: 88911-41-5
M. Wt: 215.29 g/mol
InChI Key: IQKQMBWBDVVJPU-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-3-pentyl-4,5-dihydro-1,2-oxazole is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-3-pentyl-4,5-dihydro-1,2-oxazole can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with dimethoxymethane under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-3-pentyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

5-(Dimethoxymethyl)-3-pentyl-4,5-dihydro-1,2-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-3-pentyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar structural features but different chemical properties.

    5-(Dimethoxymethyl)-2’-deoxyuridine: Another compound with a dimethoxymethyl group, used in antiviral research.

Uniqueness

5-(Dimethoxymethyl)-3-pentyl-4,5-dihydro-1,2-oxazole is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

88911-41-5

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

5-(dimethoxymethyl)-3-pentyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H21NO3/c1-4-5-6-7-9-8-10(15-12-9)11(13-2)14-3/h10-11H,4-8H2,1-3H3

InChI Key

IQKQMBWBDVVJPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NOC(C1)C(OC)OC

Origin of Product

United States

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